REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6]([CH2:7][c:8]1[cH:9][c:10]2[cH:11][cH:12][cH:13][n:14][c:15]2[cH:16][c:17]1[F:18])=[O:19].[Na+:21].[OH-:20]>>[O:5]=[C:6]([CH2:7][c:8]1[cH:9][c:10]2[cH:11][cH:12][cH:13][n:14][c:15]2[cH:16][c:17]1[F:18])[OH:19]
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Name
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Type
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product
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Smiles
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O=C(O)Cc1cc2cccnc2cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |